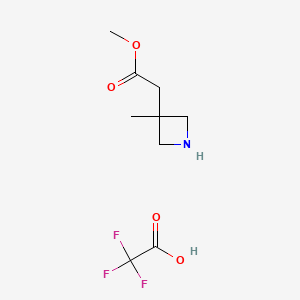

Methyl2-(3-methylazetidin-3-yl)acetate,trifluoroaceticacid

Description

Methyl 2-(3-methylazetidin-3-yl)acetate, trifluoroacetic acid is a synthetic compound comprising an ester moiety (methyl 2-(3-methylazetidin-3-yl)acetate) and trifluoroacetic acid (TFA), likely as a counterion or co-formulant. TFA, a strong carboxylic acid derivative (CF₃COOH), is widely used in organic synthesis for its acidity and volatility, particularly in peptide purification and as a catalyst .

This compound is cataloged as a building block in pharmaceutical research, with applications in drug discovery and agrochemical synthesis. Its synthesis likely involves coupling azetidine derivatives with activated esters or acid-catalyzed esterification, as seen in analogous procedures (e.g., ZnCl₂-mediated thiazolidinone formation in ) .

Properties

Molecular Formula |

C9H14F3NO4 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

methyl 2-(3-methylazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-7(4-8-5-7)3-6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |

InChI Key |

OGHWXJYVMYCIKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)CC(=O)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Functionalization

- The azetidine ring, a four-membered nitrogen-containing heterocycle, can be constructed through cyclization reactions starting from amino alcohols or halogenated precursors.

- Methylation at the 3-position of azetidine is achieved using methylating agents under controlled conditions to ensure regioselectivity.

- Subsequent attachment of the acetate group is performed through esterification of the corresponding carboxylic acid or via alkylation using methyl bromoacetate or related reagents.

Esterification Techniques

- Esterification of the 2-(3-methylazetidin-3-yl)acetic acid to the methyl ester is commonly done using methanol under acidic catalysis (e.g., sulfuric acid or trifluoroacetic acid catalysts) or via coupling agents such as COMU or DCC in organic solvents like dichloromethane.

- Purification is typically achieved through chromatographic techniques including flash chromatography or reverse-phase chromatography to obtain high purity methyl esters.

Preparation of Trifluoroacetic Acid Salt

The preparation of the trifluoroacetic acid form or salt of methyl 2-(3-methylazetidin-3-yl)acetate involves the use of trifluoroacetic acid (TFA), a strong organic acid widely used in pharmaceutical intermediate synthesis.

Direct Salt Formation

- The methyl 2-(3-methylazetidin-3-yl)acetate is dissolved in an appropriate solvent such as dichloromethane or acetonitrile.

- Trifluoroacetic acid is added dropwise under cooling (0 °C to room temperature) to form the trifluoroacetate salt.

- The mixture is stirred to ensure complete salt formation.

- The product is isolated by solvent evaporation under reduced pressure or by precipitation and subsequent filtration.

Purification

- The crude trifluoroacetate salt is purified by mass-directed reverse-phase chromatography using solvent gradients of acetonitrile/water with 0.1% trifluoroacetic acid to ensure removal of impurities and obtain analytically pure compound.

Preparation of Methyl Trifluoroacetate (Relevant Intermediate)

Methyl trifluoroacetate is an important reagent and intermediate in the synthesis of trifluoroacetate salts and esters.

Industrial Preparation Process

- The preparation involves the esterification of trifluoroacetic acid with an excess of methanol in the presence of a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.

- The reaction is conducted in a batch reactor where trifluoroacetic acid and methanol are mixed in a molar ratio of at least 1:2.3.

- The methyl trifluoroacetate/methanol azeotrope is distilled off at approximately 37–38 °C under reduced pressure (~98 kPa).

- The azeotrope is then treated with excess trifluoroacetic acid and catalytic acid to shift the equilibrium towards pure methyl trifluoroacetate.

- The final product is distilled to separate pure methyl trifluoroacetate with a boiling point of 41–43 °C.

Advantages of This Process

- This two-step distillation and reaction process avoids hydrolysis and contamination issues common in simpler esterification methods.

- It allows high purity methyl trifluoroacetate suitable for pharmaceutical synthesis.

- The process recycles methanol and minimizes acid losses, improving industrial efficiency.

Summary Table of Preparation Methods

Research Discoveries and Notes

- The use of catalytic amounts of strong acids such as sulfuric or phosphoric acid significantly improves the yield and purity of methyl trifluoroacetate, which is critical for forming the trifluoroacetate salt of the target compound.

- Mass-directed reverse-phase chromatography is a preferred purification method for the final trifluoroacetate salt to achieve pharmaceutical-grade purity.

- The two-stage distillation process for methyl trifluoroacetate preparation is industrially scalable and economically viable, addressing previous challenges of hydrolysis and impurity formation.

- The methyl 2-(3-methylazetidin-3-yl)acetate scaffold is versatile and can be synthesized with high stereochemical control, which is crucial for biological activity in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Analogues

Table 1: Key Properties of Methyl Ester Derivatives

Key Observations :

- Reactivity : Methyl 2-(3-methylazetidin-3-yl)acetate exhibits higher steric hindrance due to the azetidine ring compared to linear esters like methyl 2-hydroxyacetate. This reduces nucleophilic attack susceptibility, enhancing stability in acidic conditions .

- Bioactivity : Azetidine-containing esters (e.g., the target compound) are prioritized in drug discovery for their conformational constraints, unlike agricultural esters (e.g., metsulfuron methyl) that rely on sulfonylurea groups for herbicidal activity .

Trifluoroacetic Acid (TFA) vs. Other Counterions/Additives

Key Observations :

- Acidity : TFA’s ultra-low pKa (0.23) makes it superior for protonating amines and cleaving peptides from solid-phase resins compared to acetic acid (pKa 4.76). However, trichloroacetic acid (pKa 0.70) is less volatile, complicating its removal .

- Purification : TFA’s volatility allows efficient lyophilization in peptide synthesis, whereas acetate or chloride counterions often require ion-exchange steps for replacement .

Q & A

Q. What is the role of trifluoroacetic acid (TFA) in peptide synthesis, and how does its concentration affect yield and purity?

TFA is critical for cleaving peptides from solid-phase resins and solubilizing hydrophobic peptides. However, residual TFA can interfere with biological assays, necessitating anion exchange (e.g., HCl or acetic acid) or lyophilization for removal. Ion chromatography is recommended for quantifying residual TFA, with acceptable thresholds depending on downstream applications (e.g., <0.1% for in vitro assays) .

Q. What analytical methods are recommended for quantifying residual trifluoroacetic acid in synthetic compounds?

Ion chromatography (IC) and reversed-phase HPLC with UV detection are standard. For peptides, pharmacopeial guidelines (USP 〈503.1〉) prescribe HPLC methods using sodium acetate buffers and system suitability criteria (RSD ≤5%) . IC is preferred for detecting trace anions (e.g., TFA, chloride) with sensitivity down to ppm levels .

Q. How can the stability of Methyl2-(3-methylazetidin-3-yl)acetate be assessed under acidic conditions?

Stability studies should include accelerated degradation tests in TFA-containing solutions (pH 1–3) at elevated temperatures (e.g., 40–60°C). Monitor decomposition via LC-MS or NMR, focusing on azetidine ring opening or ester hydrolysis. Buffering agents like sodium acetate may mitigate acid-catalyzed degradation .

Advanced Research Questions

Q. How does trifluoroacetic acid influence reaction mechanisms in radical cyclization or carbocation stabilization?

TFA acts as both a solvent and acid catalyst in radical cyclization, stabilizing intermediates via hydrogen bonding. In carbocation formation (e.g., epoxide rearrangements), TFA’s low nucleophilicity prevents unwanted side reactions. Buffering with sodium acetate can suppress acid-driven rearrangements, as demonstrated in epoxide-to-ketone conversions .

Q. What strategies optimize the synthesis of 3-methylazetidine derivatives to minimize side reactions?

Use protecting groups (e.g., Fmoc for azetidine amines) during esterification to prevent nucleophilic attack on the methyl acetate moiety. Reaction conditions (e.g., anhydrous solvents, −20°C) reduce ring-opening side reactions. Post-synthesis, purify via silica gel chromatography (hexane/ethyl acetate gradients) and validate purity by ¹H/¹³C NMR .

Q. How can TFA-induced artifacts in spectroscopic characterization (e.g., NMR, IR) be mitigated?

TFA’s strong ¹H NMR signal (δ ~11.5 ppm) and IR absorption (~1670 cm⁻¹, C=O stretch) can obscure analyte signals. Exchange TFA with deuterated acetic acid (CD₃COOD) for NMR or use lyophilization for IR. For uranium-TFA complexes, FT-IR and emission spectroscopy are preferred to avoid interference .

Q. What are the challenges in crystallizing TFA-containing complexes, and how can they be addressed?

TFA’s high acidity and volatility complicate crystal growth. Slow evaporation in DMSO-TFA mixtures (e.g., [UO₂(TFA)₂(DMSO)₃]) promotes single-crystal formation. X-ray diffraction with synchrotron radiation improves resolution for structurally ambiguous complexes .

Methodological Considerations

Q. What protocols ensure reproducible removal of TFA from peptide-Methyl2-(3-methylazetidin-3-yl)acetate conjugates?

Use a two-step process: (1) Lyophilize the crude product to remove bulk TFA. (2) Perform ion-exchange chromatography (e.g., Dowex resin) with 0.1 M HCl, followed by neutralization with ammonium bicarbonate. Validate via IC to confirm TFA <0.05% .

Q. How can computational modeling aid in predicting the reactivity of Methyl2-(3-methylazetidin-3-yl)acetate in TFA-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. Focus on the azetidine ring’s strain energy (~25 kcal/mol) and ester group’s susceptibility to acid-catalyzed hydrolysis .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported TFA solvent effects across studies?

Conflicting reports on TFA’s role (e.g., fluorescence enhancement in uranium complexes vs. quenching in organic dyes) arise from system-specific interactions. Replicate experiments with controlled hydration (e.g., Karl Fischer titration) and compare under identical pH and ionic strength conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.